molecular formula C8H6ClN3O2 B1291814 6-Amino-4-chloro-1H-indazole-3-carboxylic acid CAS No. 885519-31-3

6-Amino-4-chloro-1H-indazole-3-carboxylic acid

Cat. No.: B1291814
CAS No.: 885519-31-3
M. Wt: 211.6 g/mol
InChI Key: DKZAEXCINRTQSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-chloro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

6-Amino-4-chloro-1H-indazole-3-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with enzymes such as cyclo-oxygenase-2 (COX-2), where it acts as an inhibitor . This interaction is significant in the context of anti-inflammatory responses, as COX-2 is involved in the production of pro-inflammatory mediators like prostaglandins. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinase-13 (MMP-13), an enzyme that degrades extracellular matrix components . These interactions highlight the compound’s potential in modulating inflammatory and degenerative processes.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to inhibit cell growth and induce apoptosis . This compound affects cell signaling pathways, particularly those involving the Bcl2 family of proteins and the p53/MDM2 pathway . By modulating these pathways, this compound can influence gene expression and cellular metabolism, leading to reduced cell proliferation and increased cell death in cancerous cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the active site of COX-2, inhibiting its enzymatic activity and thereby reducing the production of pro-inflammatory prostaglandins . Additionally, this compound interacts with the active sites of MMP-13, preventing the degradation of extracellular matrix components . These binding interactions are crucial for the compound’s anti-inflammatory and anti-degenerative effects. Furthermore, this compound can modulate gene expression by affecting transcription factors and signaling pathways involved in cell survival and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of COX-2 and MMP-13 activities, resulting in persistent anti-inflammatory and anti-degenerative effects . The compound’s efficacy may decrease over time due to potential degradation and reduced bioavailability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anticancer activities without noticeable toxic effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, followed by conjugation reactions involving glutathione and glucuronic acid . These metabolic processes are essential for the compound’s detoxification and elimination from the body. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by solute carrier transporters, which facilitate its uptake into target cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is determined by specific targeting signals and post-translational modifications . The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Additionally, this compound can be transported to the nucleus, where it modulates gene expression by interacting with transcription factors . These subcellular localizations are essential for the compound’s biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-chloro-1H-indazole-3-carboxylic acid typically involves the cyclization of ortho-substituted aromatic compounds. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . Another approach includes the use of diazotization reagents to convert ortho-aminobenzacetamides to the corresponding indazole derivatives .

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP) under controlled temperature conditions (e.g., 60°C) is common. Hydrazine hydrate and sodium acetate are frequently used as reagents in these processes .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-4-chloro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Amino-4-chloro-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-Amino-4-chloro-1H-indazole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both amino and chloro groups on the indazole ring enhances its potential for diverse chemical modifications and applications .

Properties

IUPAC Name

6-amino-4-chloro-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c9-4-1-3(10)2-5-6(4)7(8(13)14)12-11-5/h1-2H,10H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZAEXCINRTQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C(=O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646181
Record name 6-Amino-4-chloro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-31-3
Record name 6-Amino-4-chloro-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-4-chloro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.